molecular formula C15H15NO5 B8555688 5-Ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester

5-Ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester

Cat. No.: B8555688
M. Wt: 289.28 g/mol
InChI Key: CYMFYZIILBAUGI-UHFFFAOYSA-N
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Description

5-Ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H15NO5 and its molecular weight is 289.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C15H15NO5/c1-3-16-7-10(15(18)19-4-2)14(17)9-5-12-13(6-11(9)16)21-8-20-12/h5-7H,3-4,8H2,1-2H3

InChI Key

CYMFYZIILBAUGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.9 g of ethyl 4-ethoxy-6,7-methylenedioxyquinoline 3-carboxylate and 0.03 g of p-toluenesulfonic acid was melted and heated at 180°C (bath temperature) for 2 hours and cooled. The product was dissolved in chloroform, washed with a dilute aqueous sodium carbonate solution and then with water. The chloroform layer was separated and evaporated to dryness. There was obtained 2.85 g of pure ethyl 1-ethyl-6,7-methylenedioxy-4-quinolone-3-carboxylate, m.p. 175°-177°C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture containing 25 ml of toluene, 5 g of ethyl 4-ethoxy-6,7-methylenedioxyquinoline-3-carboxylate and 5.67 g of ethyl bromide was placed in a sealed tube and heated at 130°C (bath temperature) for 30 hours. The reaction mixture was worked up as described in Example 9 and 4.93 g of ethyl 1-ethyl-6,7-methylenedioxy-4-quinolone-3-carboxylate was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A melt of 5 g of ethyl 4-ethoxy-6,7-methylenedioxyquinoline-3-carboxylate was heated at 220°C for 7 hours and then cooled. The product was thinned with toluene, filtered and recrystallized from chloroform petroleum ether to provide 3.7 g of ethyl 1-ethyl-6,7-methylenedioxy-4-quinolone-3-carboxylate as needles, m.p. 177°-178°C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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